molecular formula C25H21BrN2 B3053015 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- CAS No. 500902-67-0

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-

Cat. No.: B3053015
CAS No.: 500902-67-0
M. Wt: 429.4 g/mol
InChI Key: CKVHUGJJHRARFH-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromophenyl group and a methylene bridge, making it a unique and valuable molecule in various scientific fields .

Chemical Reactions Analysis

1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] undergoes various chemical reactions, including:

Major products from these reactions include various substituted indoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and interactions due to its structural similarity to natural indoles.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing cellular pathways and biological processes. Its effects are mediated through the modulation of signaling pathways, often leading to changes in gene expression and protein activity .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] stands out due to its unique bromophenyl group and methylene bridge. Similar compounds include:

Properties

IUPAC Name

3-[(4-bromophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHUGJJHRARFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Br)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446647
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500902-67-0
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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